molecular formula C11H14BrFO2 B8346656 1-Bromo-4-(diethoxymethyl)-2-fluorobenzene

1-Bromo-4-(diethoxymethyl)-2-fluorobenzene

Cat. No. B8346656
M. Wt: 277.13 g/mol
InChI Key: HZDQACZUWKXYHB-UHFFFAOYSA-N
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Patent
US08080542B2

Procedure details

To a solution of 3-fluoro-4-bromobenzaldehyde (20.0 g, 98.5 mmol) in dry EtOH (120 mL) was added acetyl chloride (2.04 mL, 29.6 mmol) followed by the addition of triethyl orthoformate (6.55 mL, 39.4 mmol) and the contents were heated to 70° C. for 3 h. The contents were cooled to room temperature and shifted to a rotary evaporator and subjected to reduced pressure (280 mm Hg) with bath temperature 65° C. for 45 min. The pressure was further lowered to remove all the solvent. To this mixture, fresh Ethanol (60 mL), acetyl chloride (1.5 mL), triethyl orthoformate (5.0 mL) and heated to 70° C. for 2 h. The solvent was removed under the reduced pressure and diluted with EtOAc (200 mL), washed with saturated sodium bicarbonate (3×100 mL), brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the residue purified by silica gel column (basified with 5% Et3N, eluent: EtOAc/hexanes, 1/20) to afford 1-bromo-4-(diethoxymethyl)-2-fluorobenzene as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.03 (t, J=8.1 Hz, 1H), 7.36-7.33 (m, 2H), 5.54 (s, 1H), 3.63-3.52 (m, 4H), 1.25 (m, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Br:10])C=O.C(Cl)(=O)C.[CH:15]([O:22][CH2:23][CH3:24])([O:19][CH2:20][CH3:21])OCC>CCO>[Br:10][C:9]1[CH:8]=[CH:7][C:4]([CH:15]([O:19][CH2:20][CH3:21])[O:22][CH2:23][CH3:24])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1Br
Name
Quantity
2.04 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.55 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to room temperature
CUSTOM
Type
CUSTOM
Details
shifted to a rotary evaporator
CUSTOM
Type
CUSTOM
Details
subjected to reduced pressure (280 mm Hg) with bath
CUSTOM
Type
CUSTOM
Details
to remove all the solvent
TEMPERATURE
Type
TEMPERATURE
Details
To this mixture, fresh Ethanol (60 mL), acetyl chloride (1.5 mL), triethyl orthoformate (5.0 mL) and heated to 70° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under the reduced pressure
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (3×100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column (basified with 5% Et3N, eluent: EtOAc/hexanes, 1/20)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(OCC)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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